molecular formula C4H11AsOS B1209118 Dimethylarsinomercaptoethanol CAS No. 85653-39-0

Dimethylarsinomercaptoethanol

Cat. No.: B1209118
CAS No.: 85653-39-0
M. Wt: 182.12 g/mol
InChI Key: XGXQZMDBRWCHOK-UHFFFAOYSA-N
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Description

Dimethylarsinomercaptoethanol is an organoarsenic compound featuring a dimethylarsino group (-As(CH₃)₂) bound to a mercaptoethanol (HSCH₂CH₂OH) moiety. This structure combines the reactivity of arsenic with the thiol and hydroxyl functional groups of mercaptoethanol, making it relevant in biochemical and toxicological studies.

Properties

CAS No.

85653-39-0

Molecular Formula

C4H11AsOS

Molecular Weight

182.12 g/mol

IUPAC Name

2-dimethylarsanylsulfanylethanol

InChI

InChI=1S/C4H11AsOS/c1-5(2)7-4-3-6/h6H,3-4H2,1-2H3

InChI Key

XGXQZMDBRWCHOK-UHFFFAOYSA-N

SMILES

C[As](C)SCCO

Canonical SMILES

C[As](C)SCCO

Other CAS No.

53380-62-4
85653-39-0

Synonyms

dimethylarsinomercaptoethanol
DMAME

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Dimethylarsino-Compounds and Their Features

Compound Name Chemical Substituent Key Functional Groups Potential Applications/Properties
Dimethylarsinomercaptoethanol Mercaptoethanol (HSCH₂CH₂OH) -SH, -OH, -As(CH₃)₂ Metal chelation, enzyme inhibition
Dimethylarsino-cysteine Cysteine (HSCH₂CH(NH₂)COOH) -SH, -NH₂, -COOH, -As(CH₃)₂ Biochemical interactions, redox modulation
Dimethylarsinopenicillamine Penicillamine (HSCH₂C(CH₃)₂NH₂) -SH, -NH₂, -As(CH₃)₂ Chelation therapy, arsenic detoxification
Dimethylarsinoylacetic acid Acetic acid (CH₃COOH) -COOH, -As(CH₃)₂ Solubility in aqueous systems
Dimethylthioarsinic acid Thio group (-S-) -S-, -As(CH₃)₂ Sulfur-mediated redox activity

Sources : Structural data derived from arsenical classifications , with functional group analysis inferred from analogous compounds.

Functional and Chemical Properties

  • Reactivity with Thiols: Dimethylarsinomercaptoethanol’s mercaptoethanol group enables thiol-disulfide exchange reactions, similar to dimethylarsino-cysteine and penicillamine derivatives. However, the absence of amino or carboxylic acid groups (unlike cysteine or penicillamine) limits its participation in zwitterionic interactions .
  • Solubility: The hydroxyl group in mercaptoethanol enhances water solubility compared to dimethylthioarsinic acid, which lacks polar oxygen .
  • Toxicity Profile: Dimethylarsinomercaptoethanol’s toxicity is likely intermediate between highly toxic dimethylarsine (volatile, gaseous) and less reactive dimethylarsinoylacetic acid. This is attributed to the balance between arsenic’s electrophilicity and the stabilizing effects of the mercaptoethanol ligand .

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